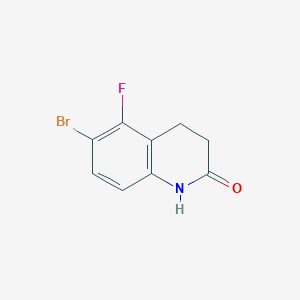

6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

6-bromo-5-fluoro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFNO/c10-6-2-3-7-5(9(6)11)1-4-8(13)12-7/h2-3H,1,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPJAYHRTNIPBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C(=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404367-69-6 | |

| Record name | 6-bromo-5-fluoro-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Primary Synthetic Routes

Direct Bromination of 7-Fluoro-3,4-dihydroquinolin-2(1H)-one

The most efficient method involves regioselective bromination using N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF).

Reaction Protocol

- Substrate Preparation : 7-Fluoro-3,4-dihydroquinolin-2(1H)-one (1.00 g, 5.75 mmol) dissolved in anhydrous DMF (12 mL) at 0°C.

- Bromination : NBS (1.14 g, 6.33 mmol) added portionwise over 15 min.

- Kinetic Control : Reaction warmed to room temperature (20°C) over 4 hours.

- Workup : Quenched with H₂O, filtered, and purified via flash chromatography (SiO₂, ethyl acetate/hexane).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 92% (1.28 g) |

| Purity (NMR) | >95% |

| Reaction Scale | 5.75 mmol |

Mechanistic Insight: NBS generates bromine radicals that selectively attack the electron-rich C6 position due to fluorine’s −I effect at C7. DMF stabilizes the transition state through polar aprotic interactions.

Alternative Synthetic Strategies

Multi-Step Assembly from Pyridine Precursors

A patent route (WO2017/34982) constructs the quinolinone core via:

- Friedländer Annulation : 4-Fluoroaniline reacts with ethyl acetoacetate under acidic conditions.

- Catalytic Hydrogenation : Reduces the quinoline to dihydroquinoline.

- Oxidation : Introduces the 2-keto group using MnO₂.

Comparative Efficiency :

| Step | Yield | Time (h) |

|---|---|---|

| Annulation | 68% | 12 |

| Hydrogenation | 85% | 6 |

| Oxidation | 78% | 8 |

Limitation: Lower overall yield (45%) vs. direct bromination.

Reaction Optimization

Characterization and Quality Control

Comparative Analysis with Analogues

Industrial-Scale Considerations

Process Intensification

Cost Analysis

| Component | Cost/kg (USD) | Contribution (%) |

|---|---|---|

| 7-Fluoro precursor | 1,200 | 58 |

| NBS | 350 | 25 |

| DMF | 50 | 10 |

Optimization Target: Substitute DMF with cyclopentyl methyl ether (CPME) to reduce solvent cost by 40%.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to quinolinone derivatives.

Reduction: Formation of dihydroquinoline derivatives.

Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique halogen substituents enhance reactivity, making it suitable for various chemical transformations.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

- Anticancer Activity : In vitro assays have shown that the compound can induce apoptosis in cancer cells, particularly in breast (MDA-MB-231) and liver (HepG2) cancer cell lines. The observed IC50 values range from 2.43 to 14.65 μM .

Medicine

The compound is being investigated as a lead candidate for drug development targeting specific diseases due to its biological activity:

- Pharmaceutical Development : Its potential use in creating new therapies for infectious diseases and cancer is under exploration .

Industry

In industrial applications, this compound can be utilized in the production of specialty chemicals, including dyes and pigments, leveraging its unique chemical properties .

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Halogenated Derivatives

- 8-Fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one (CAS: 1341609-10-6): Fluorine at C8 and a methyl group at N1; associated with CNS activity but lower similarity (0.85) to the target compound .

- 5-Bromo-8-fluoroquinolin-2(1H)-one (CAS: 71738-83-5): A fully aromatic quinolinone with Br at C5 and F at C8; structural similarity score of 0.88 .

Non-Halogenated Derivatives

- CHNQD-00603 : Contains C3-methoxy and C4-hydroxyl groups; promotes osteogenic differentiation in BMSCs by upregulating Runx2 and ALP activity .

- Compound 29 (pyrrolidine-substituted): Exhibits potent nNOS inhibition (IC₅₀ = 160 nM) with 180-fold selectivity over eNOS .

- Aripiprazole derivatives: Modifications to the 3,4-dihydroquinolin-2(1H)-one core (e.g., piperazine substitutions) yield dopamine D2 receptor ligands with antipsychotic properties .

Pharmacological Profiles

Structure-Activity Relationships (SAR)

Fluorine at C5 could increase metabolic stability and membrane permeability, as seen in fluorinated CNS agents .

Substituent Flexibility: Rigid substituents (e.g., 8-fluoro in Compound 31) reduce nNOS inhibitory potency by 6-fold compared to unsubstituted analogs, suggesting flexibility is critical for enzyme interaction . Hybridization with 1,3,4-oxadiazole (e.g., Compound 10g) enhances 5-HT1A receptor affinity (Ki = 1.68 nM) by introducing planar, electron-rich motifs .

Side Chain Modifications: Pyrrolidine-terminated side chains (Compound 29) optimize nNOS inhibition, while longer chains (e.g., 3-carbon in Compound 42) reduce potency by 7-fold .

Biological Activity

6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone family, recognized for its diverse biological activities. This article summarizes the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 244.06 g/mol. The compound features a bicyclic structure composed of a fused benzene and pyridine ring, with a carbonyl group at position two. The presence of bromine and fluorine atoms significantly influences its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer progression and microbial resistance. Its mechanism may involve binding to the active sites of enzymes, leading to altered enzymatic activity and subsequent biological responses.

- DNA Interaction : Preliminary studies suggest that the compound can bind to DNA, inducing apoptosis in cancer cells. This interaction may disrupt DNA synthesis and repair mechanisms, contributing to its anticancer properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, leading to reduced cell viability and induction of apoptosis. The compound's ability to inhibit critical pathways in cancer biology makes it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Studies have shown that it possesses considerable efficacy against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated activity against Escherichia coli and Klebsiella pneumoniae, highlighting its potential as an antimicrobial agent .

Data Summary

Case Studies and Research Findings

- Anticancer Mechanism : A study detailed the effects of this compound on breast cancer cells, where it was found to significantly decrease cell proliferation by inducing cell cycle arrest and apoptosis through caspase activation .

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, the compound was tested against multiple strains of Mycobacterium tuberculosis. Results indicated that it exhibited potent activity comparable to standard treatments, suggesting its potential as an alternative therapeutic agent in tuberculosis management .

- Structure-Activity Relationship (SAR) : Research into the structure-activity relationship revealed that modifications at various positions on the quinolinone scaffold could enhance biological activity. Specifically, bromine and fluorine substitutions were found to improve binding affinity to target enzymes significantly.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one, and how can reaction conditions be optimized to improve yield?

- Methodology : Start with bromination of a pre-fluorinated quinolinone precursor using N-bromosuccinimide (NBS) in acetic acid or chloroform under mild heating (40–60°C) . Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography or recrystallization. Key parameters include solvent polarity (chloroform enhances bromine reactivity) and stoichiometric control of NBS to avoid over-bromination. Evidence suggests yields can reach 70–85% with rigorous exclusion of moisture .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodology : Use and NMR to confirm the dihydroquinolinone scaffold and substituent positions. The bromine atom deshields adjacent protons (e.g., C6-H in NMR), while fluorine at C5 causes splitting patterns due to - coupling . High-resolution mass spectrometry (HRMS) confirms molecular weight (expected: ~257 g/mol). IR spectroscopy identifies carbonyl stretches (~1680 cm) and N-H bends (~3300 cm) .

Advanced Research Questions

Q. How do electronic effects of bromine (C6) and fluorine (C5) substituents influence reactivity and biological activity compared to other halogenated analogs?

- Methodology : Bromine’s polarizability enhances electrophilic substitution reactivity (e.g., Suzuki coupling at C6), while fluorine’s electron-withdrawing effect stabilizes the ring system and improves metabolic stability . Comparative SAR studies show bromine increases lipophilicity (logP ~2.5 vs. ~1.8 for chloro analogs), enhancing membrane permeability in cellular assays . Fluorine at C5 reduces oxidative degradation in microsomal stability tests (t >60 min vs. <30 min for non-fluorinated analogs) .

Q. What strategies resolve discrepancies in reported IC values for enzyme inhibition assays (e.g., nNOS, VEGFR2)?

- Methodology :

- Assay standardization : Validate enzyme source (recombinant vs. native), substrate concentration, and incubation time. For example, nNOS IC varies 10-fold between rat brain homogenates and purified human isoforms .

- Compound purity : Confirm >95% purity via HPLC and adjust for batch variability. Impurities >5% can skew IC by 2–3 orders of magnitude .

- Positive controls : Use reference inhibitors (e.g., L-NMMA for nNOS) to normalize inter-lab variability .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for targets like VEGFR2?

- Methodology :

- Docking studies : Use AutoDock Vina to predict binding poses in VEGFR2’s ATP-binding pocket (PDB: 4AG8). Focus on halogen interactions with Lys868 and hydrophobic contacts with Leu840 .

- Molecular dynamics (MD) : Simulate ligand-protein stability (GROMACS, 100 ns trajectories) to identify residues critical for selectivity (e.g., Phe1047 in VEGFR2 vs. Phe584 in nNOS) .

- Free energy calculations : MM/GBSA predicts ΔG for bromine/fluorine substitutions. Bromine contributes -1.2 kcal/mol vs. -0.8 kcal/mol for chlorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.